Avacopan, also known by its developmental code name CCX168, is a synthetic small-molecule drug classified as a selective complement C5a receptor (C5aR1) antagonist. [, ] It plays a crucial role in scientific research as a tool to investigate the role of the complement system, specifically the C5a-C5aR1 axis, in various inflammatory and autoimmune diseases. Research on Avacopan has contributed significantly to understanding the pathogenesis of these diseases and developing novel therapeutic strategies. [, , ]
Avacopan functions as a selective antagonist of the C5a receptor (C5aR1), a G protein-coupled receptor found on various immune cells, including neutrophils. [, , ] By binding to C5aR1, Avacopan blocks the interaction of the complement fragment C5a with its receptor. [, , , ] C5a is a potent anaphylatoxin that triggers a cascade of inflammatory responses. It promotes chemotaxis and activation of neutrophils, leading to the release of pro-inflammatory mediators and contributing to tissue damage in various diseases. [, , ] Avacopan's inhibition of C5aR1 effectively prevents these downstream effects of C5a, dampening the inflammatory response and mitigating disease progression. [, , ]
Avacopan’s primary application in scientific research is in understanding and treating ANCA-associated vasculitis (AAV). [, , , , , , , , , , , ] Studies have shown that Avacopan can achieve and sustain remission in AAV patients, even those with renal involvement. [, , , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7